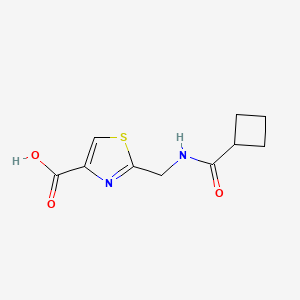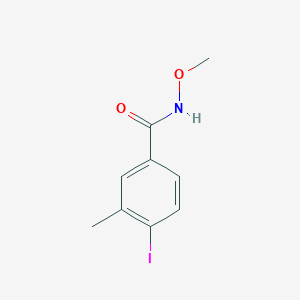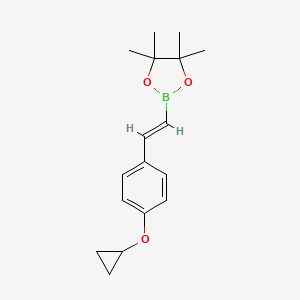
2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropoxy group and a styryl moiety attached to a dioxaborolane ring. Its molecular formula is C16H23BO3, and it is often used in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Biaryl compounds
Aplicaciones Científicas De Investigación
2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s styryl moiety also contributes to its reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-2-isopropoxy-1-methylbenzene
- 4-Cyclopropoxy-2,3-diisopropylpyridine
- 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine
- 4-Cyclopropoxy-2,5-diiodopyridine
Uniqueness
Compared to similar compounds, 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclopropoxy group and a styryl moiety attached to a boronic ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C17H23BO3 |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2-[(E)-2-(4-cyclopropyloxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)12-11-13-5-7-14(8-6-13)19-15-9-10-15/h5-8,11-12,15H,9-10H2,1-4H3/b12-11+ |
Clave InChI |
NRLZXJGSVSAZOW-VAWYXSNFSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC3CC3 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


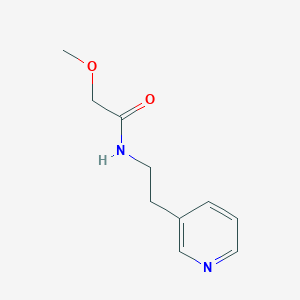
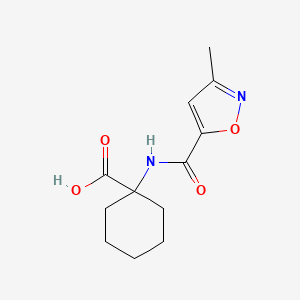
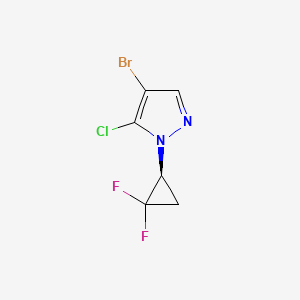
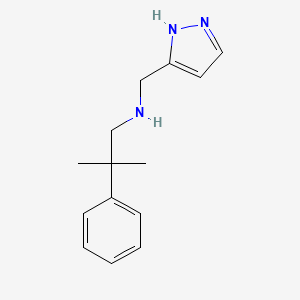

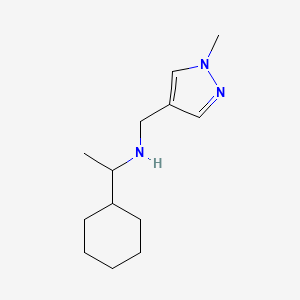

![3-(Diphenylphosphanyl)-2'-((R)-hydroxy(2-(trimethylsilyl)phenyl)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14909172.png)
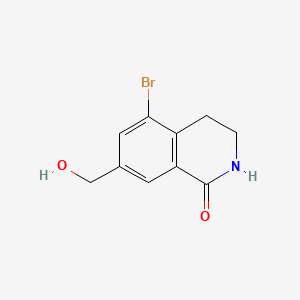
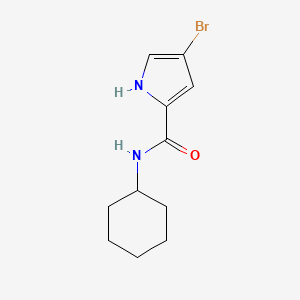
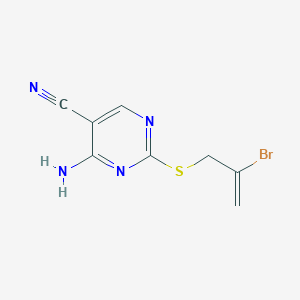
![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)
